
(S)-3-Amino-2-(4-chlorophenyl)propanoic acid
Overview
Description
(S)-3-Amino-2-(4-chlorophenyl)propanoic acid is a non-natural amino acid derivative featuring a chlorophenyl substituent at the β-position and an amino group at the α-position of the propanoic acid backbone. The chlorine atom on the phenyl ring enhances lipophilicity and influences electronic properties, which can modulate binding affinity to biological targets such as proteases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(4-chloro-phenyl)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and glycine.
Formation of Schiff Base: The 4-chlorobenzaldehyde reacts with glycine to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired ®-3-Amino-2-(4-chloro-phenyl)-propionic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(4-chloro-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
(S)-3-Amino-2-(4-chlorophenyl)propanoic acid is utilized as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structural properties enhance the efficacy and specificity of drugs targeting neurotransmitter systems, making it a valuable compound in drug development pipelines .
Therapeutic Potential
Research indicates that this compound may serve as a precursor for novel therapeutic agents. Ongoing studies focus on its potential to modulate synaptic transmission and influence neurotransmitter release, which could lead to advancements in treatments for conditions such as depression and anxiety.
Neurotransmitter Research
Mechanistic Studies
The compound plays a vital role in understanding neurotransmitter systems. It aids researchers in elucidating the mechanisms by which drugs affect synaptic transmission and receptor activity. This knowledge is critical for developing new pharmacological therapies that target specific pathways involved in neurological disorders .
Biochemical Assays
this compound is employed in biochemical assays to evaluate enzyme activity and receptor interactions. These assays provide insights into metabolic pathways and help identify potential therapeutic targets for various diseases .
Analytical Chemistry
Detection and Quantification
This compound is utilized in analytical methods for detecting and quantifying amino acids within biological samples. Such applications are essential for nutritional studies and clinical diagnostics, where precise measurement of amino acid levels can inform treatment strategies .
Material Science
Development of New Materials
Research into this compound extends into material science, where it is explored for its potential to create polymers with enhanced properties. These materials could have applications across various industries, including electronics and biomedical engineering .
Case Studies
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(4-chloro-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in biological systems, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting neuronal communication and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their modifications:
Key Observations :
- Halogen Effects: Bromine (244.09 g/mol) increases molecular weight and lipophilicity compared to chlorine (199.64 g/mol) and fluorine (183.18 g/mol).
- Functional Group Additions: Sulfonylamino () and sulfonic acid () groups introduce polarity, altering solubility and binding interactions. The Boc group () serves as a protective moiety in synthetic applications .
- Esterification : The methyl ester () enhances cell permeability, acting as a prodrug that hydrolyzes to the active carboxylic acid .
Physicochemical Properties
Notes:
Biological Activity
(S)-3-Amino-2-(4-chlorophenyl)propanoic acid, also known as (S)-3-amino-3-(4-chlorophenyl)propionic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure features an amino group and a chlorophenyl moiety, which are critical for its biological activity. The presence of the chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. A study involving various synthesized derivatives showed that compounds derived from this structure displayed significant antiproliferative effects against cancer cell lines, including HCT-116 and HeLa cells. The IC50 values for these compounds ranged from 0.69 μM to 11 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
Table 1: Antiproliferative Activity of this compound Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
Doxorubicin | HeLa | 2.29 |
Derivative A | HCT-116 | 0.69 |
Derivative B | HeLa | 11 |
The anticancer effects are believed to be mediated through the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle progression and apoptosis. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can significantly enhance HDAC inhibitory activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Various studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 23.15 |
Bacillus subtilis | 4.69 |
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that derivatives of this compound could induce apoptosis in cancer cells through caspase activation pathways .
- Animal Models : In vivo studies using mouse models have indicated that treatment with this compound leads to reduced tumor growth and improved survival rates compared to untreated controls .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has been assessed through computational modeling and experimental studies. Predictions suggest favorable gastrointestinal absorption and potential blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies .
Toxicity assessments revealed that while some derivatives exhibited moderate toxicity, others were found to be non-toxic at therapeutic doses, highlighting the importance of structural modifications in optimizing safety profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-3-Amino-2-(4-chlorophenyl)propanoic acid in academic research?
- Methodological Answer : Synthesis typically involves ester intermediates, such as methyl (S)-2-amino-3-(4-chlorophenyl)propanoate, followed by hydrolysis. Key steps include amino group protection (e.g., Boc or Fmoc), coupling reactions, and chiral resolution using techniques like chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic methods to ensure enantiomeric purity .
Q. What analytical techniques are used for purity assessment and structural characterization?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and mobile phases combining acetonitrile and phosphate buffers (pH-adjusted) is standard. Validation parameters (specificity, linearity, accuracy) should adhere to ICH guidelines. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for confirming molecular structure .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use personal protective equipment (PPE), including gloves and lab coats. Store in airtight containers at 2–8°C, away from light and moisture. Avoid inhalation or skin contact; in case of exposure, rinse thoroughly with water and seek medical evaluation .
Q. What are the key structural features influencing its bioactivity?
- Methodological Answer : The 4-chlorophenyl group enhances lipophilicity, aiding membrane permeability. The amino and carboxylic acid groups enable hydrogen bonding with biological targets, such as enzyme active sites, as shown in molecular docking studies .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer : Employ asymmetric synthesis using chiral catalysts (e.g., Rhodium-BINAP complexes) or kinetic resolution. Post-synthesis, use chiral stationary phases (CSPs) in HPLC for enantiomer separation. Monitor optical rotation or circular dichroism (CD) to verify purity .
Q. How to validate an RP-HPLC method for stability studies under varying pH conditions?
- Methodological Answer : Validate according to ICH Q2(R1) by testing specificity (forced degradation under acidic/alkaline conditions), linearity (calibration curves with R² > 0.999), and robustness (column temperature, flow rate variations). Use buffer systems (e.g., pH 1.2 for gastric fluid, pH 9.0 for intestinal) to simulate physiological environments .
Q. How does this compound interact with SARS-CoV-2 protease in computational studies?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) reveals hydrogen bonds between the carboxylic acid group and catalytic residues (Cys111, His272) of SARS-CoV-2 papain-like protease. Hydrophobic interactions with the chlorophenyl moiety enhance binding affinity, suggesting potential as a protease inhibitor .
Q. What in vitro assays evaluate its enzyme inhibition potential?
- Methodological Answer : Fluorescence-based assays using fluorogenic substrates (e.g., Dabcyl-Edans peptides) measure protease inhibition. Calculate IC50 values via dose-response curves. Surface plasmon resonance (SPR) can quantify binding kinetics (ka/kd) .
Q. How to assess stability in simulated physiological conditions?
- Methodological Answer : Incubate the compound in buffers (pH 1.2, 6.8, 9.0) at 37°C for 24–48 hours. Analyze degradation products using LC-MS/MS. Stability is confirmed if >95% of the parent compound remains intact under tested conditions .
Q. How to resolve contradictory data in impurity profiling under different experimental conditions?
- Methodological Answer : Apply orthogonal analytical methods: RP-HPLC for retention time consistency, LC-MS for mass confirmation, and 2D-NMR for structural elucidation. Adjust chromatographic conditions (e.g., gradient elution, column temperature) to separate co-eluting impurities .
Q. Notes
- Methodological Focus : Answers emphasize experimental design, validation protocols, and data reconciliation.
- Advanced Techniques : Includes computational modeling, chiral resolution, and orthogonal analytical validation.
Properties
IUPAC Name |
(2S)-3-amino-2-(4-chlorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFOMSKIIHPPCQ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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